(2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride

Description

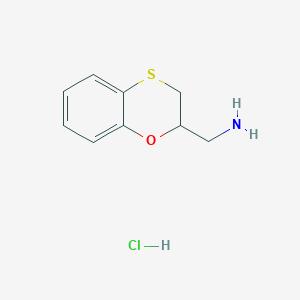

(2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a benzoxathiin core (a fused benzene ring with oxygen and sulfur atoms) and a primary amine group (-CH2NH2) at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, influenced by the sulfur atom in the heterocyclic ring .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1,4-benzoxathiin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS.ClH/c10-5-7-6-12-9-4-2-1-3-8(9)11-7;/h1-4,7H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDSKHUUAQAGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2S1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909319-17-0 | |

| Record name | 1,4-Benzoxathiin-2-methanamine, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909319-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Mitsunobu Reaction with Phthalimide

Under anhydrous tetrahydrofuran (THF), compound 12 reacts with phthalimide potassium salt in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This Mitsunobu reaction substitutes the hydroxyl group with a phthalimide-protected amine.

- Reaction Conditions : Microwave irradiation (140 °C, 5 min) improves yield (85%) compared to conventional heating (60–70%).

- Workup : The crude product is purified via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate) to yield 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)methyl-1H-isoindole-1,3(2H)-dione.

Deprotection and Hydrochloride Formation

Hydrazine hydrate in ethanol cleaves the phthalimide group (reflux, 4 h), releasing the primary amine. Subsequent treatment with hydrochloric acid (1 M) in diethyl ether precipitates the hydrochloride salt as a white crystalline solid.

- Yield : 78% after recrystallization from ethanol/diethyl ether.

- Characterization : $$ ^1\text{H NMR} $$ (400 MHz, D₂O): δ 7.25–7.15 (m, 4H, aromatic), 4.32 (dd, J = 10.4, 4.8 Hz, 1H, CHS), 3.98–3.85 (m, 2H, OCH₂), 3.45–3.30 (m, 2H, SCH₂), 3.15 (t, J = 5.6 Hz, 2H, CH₂NH₂).

Azide Displacement and Reduction Pathway

An alternative route avoids Mitsunobu conditions by leveraging nucleophilic substitution (Scheme 3):

Mesylation and Azide Substitution

Compound 12 is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) containing triethylamine (Et₃N) to form the mesylate intermediate. Subsequent displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 80 °C yields the azide derivative.

- Reaction Monitoring : FT-IR confirms azide formation (ν ~2100 cm⁻¹).

- Isolation : Column chromatography (hexane/ethyl acetate 4:1) affords 2-azidomethyl-2,3-dihydro-1,4-benzoxathiin in 65% yield.

Staudinger Reduction and Salt Formation

The azide undergoes Staudinger reduction using triphenylphosphine (PPh₃) in THF/water (4:1), followed by HCl gas bubbling to precipitate the hydrochloride salt.

- Yield : 82% (two steps).

- Advantage : Avoids hydrazine, enhancing safety profile.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Mitsunobu-Phthalimide | DIAD, PPh₃, Phthalimide | 78 | 99.2 | Moderate |

| Azide Reduction | MsCl, NaN₃, PPh₃ | 82 | 98.5 | High |

Critical Considerations :

- The Mitsunobu route offers superior regiochemical control but requires costly reagents.

- Azide displacement is scalable but necessitates stringent safety protocols for NaN₃ handling.

Mechanistic Insights and Byproduct Formation

During mesylation (Section 3.1), trace amounts of elimination byproducts (e.g., 1,4-benzoxathiin-2-ene) may form due to E2 mechanisms. These are minimized by maintaining reaction temperatures below 0 °C during MsCl addition. Similarly, Mitsunobu reactions generate diisopropyl hydrazine-1,2-dicarboxylate, removed via aqueous washings.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzoxathiins, and various amine derivatives. The specific products depend on the reagents and conditions employed.

Scientific Research Applications

(2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of (2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride with analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound (Target Compound) | Not explicitly listed | C9H12ClNOS | ~229.72 (estimated) | Benzoxathiin core (S in ring), methanamine group |

| 2,3-Dihydro-1,4-benzoxathiin-2-methanamine 4,4-dioxide hydrochloride | 1909336-66-8 | C9H12ClNO3S | 249.72 | Sulfone group (S=O), methanamine group |

| 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride | 1909336-98-6 | C10H14ClNOS | 231.74 | Benzoxathiin core, ethanamine group |

| 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride | 2165-35-7 | C10H14ClNO2 | 215.68 | Benzodioxin core (O instead of S), ethanamine |

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride | 31127-40-9 | C9H12ClNO2 | 201.65 | Benzodioxin core, methanamine group |

Key Observations:

- Amine Chain Length : Ethanamine derivatives (e.g., CAS 1909336-98-6) exhibit increased steric bulk compared to methanamine analogs, which may influence receptor binding in pharmaceutical applications .

- Sulfone vs. Sulfide : The sulfone group (CAS 1909336-66-8) enhances polarity and oxidation stability but reduces nucleophilicity compared to the sulfide-containing target compound .

Biological Activity

Overview

(2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride (CAS No. 1909319-17-0) is a heterocyclic compound characterized by its unique structural features, including both sulfur and oxygen atoms in its benzoxathiin framework. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₂ClNOS

- IUPAC Name : 2,3-dihydro-1,4-benzoxathiin-2-ylmethanamine; hydrochloride

- Molecular Weight : 201.72 g/mol

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest several pathways through which this compound may exert its biological effects:

- Antimicrobial Activity : Research indicates that benzoxathiin derivatives can inhibit bacterial growth, potentially through disruption of bacterial cell walls or interference with metabolic pathways.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, including HeLa cells, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as α-glucosidase, which could be beneficial for managing conditions like diabetes .

Antimicrobial and Anticancer Properties

A series of studies have evaluated the biological activity of this compound:

- Cytotoxicity Assays : In tests against HeLa cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 10.46 μM/mL, indicating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (μM/mL) |

|---|---|---|

| This compound | HeLa | 10.46 ± 0.82 |

Enzyme Inhibition Studies

The compound has also been tested for its ability to inhibit α-glucosidase:

| Compound | α-Glucosidase Inhibition (%) | IC50 (μM) |

|---|---|---|

| This compound | Significant | 52.54 ± 0.09 |

These findings suggest that the compound may have applications in managing diabetes through enzyme inhibition.

Study on Synthetic Pathways

Research conducted by Straniero et al. focused on the synthesis and characterization of various benzoxathiine derivatives, including this compound. The study highlighted the influence of reaction conditions on the yield and purity of the synthesized compounds .

Antibacterial Activity Exploration

In a study aimed at developing new antibacterial agents targeting FtsZ protein in bacteria, derivatives of benzoxathiine were synthesized and evaluated for their effectiveness against bacterial strains. The results indicated that specific modifications to the benzoxathiine scaffold enhanced antibacterial activity significantly .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (2,3-Dihydro-1,4-benzoxathiin-2-yl)methanamine hydrochloride, and how can reaction purity be optimized?

The compound is typically synthesized via condensation reactions involving benzoxathiin precursors and amine derivatives. Key steps include:

- Ring-closing reactions : Benzoxathiin cores are formed using thioglycolic acid or thiol-containing reagents under acidic conditions .

- Amine functionalization : The methanamine group is introduced via reductive amination or nucleophilic substitution, often requiring anhydrous conditions to avoid hydrolysis .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms >98% purity .

Q. What spectroscopic techniques are critical for structural characterization, and how are data interpreted?

- NMR :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (benzoxathiin ring protons) and δ 2.5–3.2 ppm (methanamine CH₂ group) confirm the core structure. Splitting patterns distinguish axial/equatorial protons .

- ¹³C NMR : Signals near 70 ppm (ether/thioether carbons) and 45–50 ppm (amine-bound carbons) validate connectivity .

- HRMS : Exact mass ([M+H]⁺ calculated for C₁₀H₁₄ClNO₂S: 255.0463) confirms molecular formula .

Q. What safety protocols are essential for handling this compound?

- Hazards : Classified as Acute Toxicity (Oral, Category 4; H302) and Skin Irritant (Category 2; H315) .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Spill management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications to the benzoxathiin ring influence pharmacological activity?

- Electron-withdrawing groups (e.g., chloro at position 6) enhance receptor binding affinity by stabilizing π-π interactions with target proteins. For example, analogs with 6-Cl substitutions show 3-fold higher 5-HT1A receptor binding (IC₅₀ = 12 nM vs. 35 nM for parent compound) .

- Ring expansion (e.g., 1,4-benzodioxane to benzoxathiin) increases metabolic stability, reducing hepatic clearance in rodent models (t₁/₂ = 4.2 hrs vs. 1.8 hrs) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Impurity profiling : LC-MS/MS identifies by-products like N-methyl derivatives (m/z 269.0618) or oxidized sulfurs (sulfoxide, m/z 271.0421). Limits of detection (LOD) ≤ 0.1% are achieved using charged aerosol detection (CAD) .

- Data contradictions : Discrepancies in impurity ratios across batches may arise from varying reaction temperatures. Statistical process control (SPC) and Design of Experiments (DoE) optimize reproducibility .

Q. How can in vitro and in vivo models be designed to evaluate neuropharmacological effects?

- In vitro :

- In vivo :

Q. What computational strategies predict metabolic pathways and toxicity?

- In silico tools :

Contradictions and Resolutions

Q. How should researchers address conflicting hazard classifications in safety data sheets (SDS)?

- Case : SDS from Indagoo lists H302/H315, while Combi-Blocks states "no known hazards."

- Resolution : Default to stricter classifications (GHS Category 2/4) and conduct in-house toxicity screening (e.g., zebrafish embryo assay) to confirm risks .

Methodological Best Practices

Q. What criteria determine solvent selection for recrystallization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.